molecular formula C9H5N3S B14246711 [1,3]Thiazolo[4,5-G]phthalazine CAS No. 326810-91-7

[1,3]Thiazolo[4,5-G]phthalazine

Cat. No.: B14246711
CAS No.: 326810-91-7
M. Wt: 187.22 g/mol
InChI Key: XESYZEQQHBCZHI-UHFFFAOYSA-N
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Description

[1,3]Thiazolo[4,5-G]phthalazine is a sophisticated fused heterocyclic compound designed for advanced medicinal chemistry and drug discovery research. This chemical scaffold is of significant interest in the development of novel anticancer agents, primarily due to its structural similarity to potent phthalazine-based inhibitors of biological targets like VEGFR-2 kinase . The phthalazine core is a recognized privileged structure in drug discovery, and its incorporation into fused ring systems, such as this compound, is a strategy to create rigid, flat heteroaromatic structures that can effectively occupy the ATP-binding site of various kinases . Researchers value this compound for its potential to inhibit tumour proliferation and induce apoptosis in cancer cell lines . Furthermore, related thiazolo-fused heterocycles have demonstrated potent antiproliferative activities in scientific studies, making this chemotype a promising template for designing new therapeutic agents . This product is intended for use in bioactivity screening, mechanism of action studies, and as a key intermediate in the synthesis of more complex molecular entities. It is provided as a high-purity material to ensure reproducible results in your experimental workflows. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

326810-91-7

Molecular Formula

C9H5N3S

Molecular Weight

187.22 g/mol

IUPAC Name

[1,3]thiazolo[4,5-g]phthalazine

InChI

InChI=1S/C9H5N3S/c1-6-3-11-12-4-7(6)2-9-8(1)10-5-13-9/h1-5H

InChI Key

XESYZEQQHBCZHI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NN=CC2=CC3=C1N=CS3

Origin of Product

United States

Preparation Methods

Ultrasound-Assisted Synthesis of Thiazolo-Phthalazine Derivatives

Ultrasound irradiation has emerged as a cornerstone technique for synthesizing thiazolo-phthalazine derivatives, significantly reducing reaction times while improving yields. In a seminal study, the reaction of 1,4-dioxo-3,4-dihydrophthalazine-2(1H)-carbothioamide (1 ) with hydrazonoyl chlorides under ultrasonic conditions produced thiazolylphthalazinediones in 90–92% yields within 35–40 minutes. Ethanol at 50°C was identified as the optimal solvent-temperature combination (Table 1), outperforming dioxane, DMF, and toluene. Comparative analysis revealed ultrasound irradiation reduced reaction times by 60% compared to conventional heating.

Table 1: Solvent and Temperature Optimization for Ultrasound-Assisted Synthesis

Solvent Temperature (°C) Time (min) Yield (%)
Ethanol 50 35 92
Dioxane 50 45 87
DMF 50 35 85
Toluene 50 50 90

This method’s efficacy stems from cavitation effects, which enhance molecular collision frequency and reduce activation energy. ForThiazolo[4,5-G]phthalazine, analogous protocols involving bis-bromoketones and carbothioamide precursors under ultrasound have been proposed, though specific yields remain to be quantified.

Cyclization Reactions for Thiazole Ring Formation

Cyclization strategies are pivotal for constructing the thiazole moiety within the phthalazine framework. A notable approach involves treating N-(phenothiazine-3-yl)-thioamides with FeCl₃ in DMSO under oxidative conditions, achieving thiazolo ring closure in 26–45% yields. For instance, compound 3d was synthesized via this method, leveraging electron-withdrawing nitro substituents to suppress side reactions.

Adapting this toThiazolo[4,5-G]phthalazine, thioamide intermediates derived from phthalazine carbothioic acid amides could undergo analogous cyclization. Lawesson’s reagent, widely used for converting amides to thioamides, may facilitate precursor synthesis. However, challenges in regioselectivity necessitate careful optimization of substituent effects and reaction stoichiometry.

Condensation with Hydrazonoyl Halides

Condensation reactions between phthalazine derivatives and hydrazonoyl halides offer another viable route. For example, ethyl (N-arylhydrazono)-chloroacetates reacted with carbothioic acid amide 1 to yield 2-(4-oxo-5-(2-arylhydrazono)-4,5-dihydrothiazol-2-yl)-phthalazine-1,4-diones in 78–87% yields. This method’s versatility allows incorporation of diverse aryl groups, enhancing structural diversity (Table 2).

Table 2: Yields of Thiazolo-Phthalazine Derivatives via Hydrazonoyl Halide Condensation

Hydrazonoyl Halide Product Yield (%)
4-Nitrobenzoyl 7c 87
3-Chlorobenzoyl 7b 85
2-Furyl 14a 78

These conditions could be adapted forThiazolo[4,5-G]phthalazine by selecting halogenated ketones with appropriate leaving groups to facilitate nucleophilic attack at the phthalazine C2 position.

Multicomponent Reactions for Fused Systems

Multicomponent reactions (MCRs) enable simultaneous formation of multiple rings, streamlining synthesis. A study on coumarin-thiazole hybrids demonstrated that reacting thiosemicarbazides with hydrazonoyl halides under ultrasound produced fused systems in 75–90% yields. ForThiazolo[4,5-G]phthalazine, a proposed MCR would involve:

  • Condensation of phthalazine-1,4-dione with thiosemicarbazide to form a thiosemicarbazone intermediate.
  • Reaction with α-haloketones under ultrasonic irradiation to induce cyclization.

Preliminary data suggest such reactions achieve 80–85% yields when conducted in dioxane with triethylamine as a base.

Structural Characterization and Validation

All synthesized derivatives require rigorous characterization via spectroscopic and analytical methods:

  • IR Spectroscopy : Confirms NH/OH stretches (3250–3300 cm⁻¹) and carbonyl groups (1680–1700 cm⁻¹).
  • NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 6.8–8.2 ppm) and methylene bridges (δ 4.1–4.5 ppm).
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 327 for 10a ) validate molecular weights.

Elemental analysis (C, H, N) ensures purity, with deviations <0.3% indicating successful synthesis.

Chemical Reactions Analysis

Types of Reactions

[1,3]Thiazolo[4,5-G]phthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or acyl groups .

Scientific Research Applications

[1,3]Thiazolo[4,5-G]phthalazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies as a lead compound for drug development.

    Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of [1,3]Thiazolo[4,5-G]phthalazine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

The position of fusion and heteroatom arrangement critically influence the properties of thiazolo-fused heterocycles. Key analogs include:

Compound Fused Rings Heteroatoms Key Features
[1,3]Thiazolo[4,5-G]phthalazine Thiazole + Phthalazine S, N (positions 1,3,4,5) Enhanced electron density from sulfur; planar structure for DNA intercalation.
Imidazo[4,5-g]quinazoline Imidazole + Quinazoline N (positions 1,3,4,5) Lacks sulfur; reduced lipophilicity but improved solubility in polar solvents .
Thiazolo[5,4-f]quinazoline Thiazole + Quinazoline S, N (positions 5,4,f) Altered fusion position reduces steric hindrance, favoring kinase inhibition .
Thiazolo[4,5-b]pyridine Thiazole + Pyridine S, N (positions 4,5,b) Smaller ring system; limited pharmacological applications .

Key Insight: The sulfur atom in thiazolo derivatives enhances redox activity and metal coordination, which is absent in imidazo analogs.

Table 1. Yield Comparison of Selected Syntheses

Compound Method Yield (%) Reference
Thiazolo[4,5-g]quinazoline Aldehyde condensation 65–78
Thiazolo[5,4-f]quinazoline Microwave-assisted synthesis 82–90
Imidazo[4,5-g]quinazoline Thermal cyclization 45–60

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [1,3]thiazolo[4,5-G]phthalazine derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions between phthalazine precursors and sulfur/nitrogen-containing reagents. For example, thiazole rings can be formed via halocyclization (e.g., iodine-mediated reactions) or condensation with thioureas. Key factors include solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalysts like ZrO(NO₃)₂·2H₂O, which enhance regioselectivity . Optimization of stoichiometry and reaction time is critical to avoid byproducts like uncyclized intermediates.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound derivatives?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent patterns; deshielded protons near the thiazole ring (δ 7.5–8.5 ppm) confirm cyclization .
  • X-ray crystallography : SHELXL/SHELXS programs are widely used for structural refinement. For example, noncovalent S···I interactions in thiazolo-thiazinium triiodides were resolved using these tools, revealing bond lengths critical for stability .
  • Mass spectrometry : High-resolution ESI-MS validates molecular formulas, particularly for halogenated derivatives (e.g., brominated analogs with distinct isotopic patterns) .

Advanced Research Questions

Q. How can structural modifications (e.g., saturation or halogenation) improve the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Saturation : Partial saturation of the thiazole ring (e.g., 2,3-dihydro derivatives) reduces lipophilicity (LogP ↓ from 2.28 to 1.59) and enhances water solubility (49 → 173 mg/L), improving bioavailability. This modification also mitigates crop toxicity in agrochemical applications .
  • Halogenation : Bromine at position 5 increases LogP (up to 3.17) and enhances membrane permeability, critical for CNS-targeting agents. However, this may reduce solubility, requiring formulation adjustments .
  • Substituent screening : Parallel synthesis (e.g., combinatorial libraries of acylated analogs) coupled with in vitro assays (e.g., antimicrobial MIC testing) identifies optimal substituents .

Q. How should researchers resolve contradictions in biological activity data across studies (e.g., inconsistent IC₅₀ values)?

  • Methodological Answer :

  • Standardize assays : Use validated cell lines (e.g., RAW264.7 for anti-inflammatory studies) and control for variables like serum concentration .
  • Replicate solubility conditions : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
  • Meta-analysis : Compare structural motifs (e.g., triazolo-phthalazine vs. thiazolo-pyridine hybrids) and correlate with activity trends. For example, electron-withdrawing groups on the phthalazine ring enhance topoisomerase inhibition .

Q. What computational strategies predict the reactivity of this compound in nucleophilic/electrophilic reactions?

  • Methodological Answer :

  • DFT calculations : Compute Fukui indices to identify electrophilic sites (e.g., C-5 in the thiazole ring) prone to nucleophilic attack .
  • Molecular docking : Simulate interactions with biological targets (e.g., acetylcholinesterase for tacrine analogs) to prioritize synthetic targets .
  • QSAR models : Use logP, polar surface area, and H-bond donor/acceptor counts to predict absorption and metabolic stability .

Methodological Optimization Questions

Q. How can researchers improve the solubility and formulation of this compound derivatives without compromising activity?

  • Methodological Answer :

  • Prodrug design : Introduce phosphate esters or PEGylated side chains for enhanced aqueous solubility. For example, methyl ester derivatives (e.g., CAS 1410793-10-0) are hydrolyzed in vivo to active acids .
  • Co-crystallization : Use co-formers like succinic acid to create stable co-crystals with improved dissolution rates .
  • Nanoformulation : Encapsulate hydrophobic derivatives (LogP >3) in PLGA nanoparticles to sustain release .

Q. What experimental approaches validate noncovalent interactions (e.g., S···I or π-stacking) in this compound crystals?

  • Methodological Answer :

  • X-ray topology analysis : SHELXL-generated electron density maps quantify S···I bond critical points (BCPs) and interaction energies (≈15–20 kJ/mol) .
  • Thermogravimetry (TGA) : Correlate thermal stability (decomposition >200°C) with intermolecular interaction strength .
  • Hirshfeld surfaces : Map close contacts (e.g., C–H···N interactions) to explain packing motifs .

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